molecular formula C14H15N3O3S B2807460 N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923115-19-9

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2807460
CAS No.: 923115-19-9
M. Wt: 305.35
InChI Key: QWMJEDQMXKRGDK-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a furan ring, an amide group, a thiazole ring, and a cyclopropane ring. Compounds with these functional groups are often found in various pharmaceuticals and could potentially exhibit a wide range of biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving the formation of the thiazole ring, the amide bond, and the cyclopropane ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. Detailed structural analysis would typically involve techniques like NMR and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the thiazole ring might undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and stability would be influenced by the functional groups and the overall structure of the compound .

Scientific Research Applications

Arylmethylidenefuranones and Their Reactions

Arylmethylidene derivatives of 3H-furan-2-ones, which share structural similarities with the compound of interest, have been systematically studied for their reactions with various nucleophilic agents. These studies have led to the synthesis of a wide range of compounds including amides, pyrrolones, benzofurans, and more. This research demonstrates the versatility of furan derivatives in synthesizing cyclic and heterocyclic compounds with potential applications in medicinal chemistry and drug development I. Kamneva, T. V. Anis’kova, A. Egorova, 2018.

Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides

The significance of furan and thiophene rings, which are integral to the target compound, has been highlighted in the context of purine and pyrimidine nucleobases, nucleosides, and their analogs. These structures have been found to play a crucial role in the medicinal chemistry of these compounds, showing promise for antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This underscores the potential of furan derivatives in the design of bioactive molecules T. Ostrowski, 2022.

Imidazole Derivatives and Their Antitumor Activity

Imidazole derivatives, which share a heterocyclic motif similar to the target compound, have been reviewed for their antitumor activity. This research provides insights into the potential of such heterocyclic compounds in developing new antitumor drugs, indicating the broad applicability of heterocyclic frameworks in therapeutic development M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009.

Sulfonamides and Novel Drug Launches

The primary sulfonamide moiety, similar to the structural characteristics of the compound , is present in many clinically used drugs, highlighting the importance of such motifs in drug design and development. The review discusses recent drug launches and patents, underlining the continuous need for novel compounds with sulfonamide moieties for various therapeutic applications F. Carta, A. Scozzafava, C. Supuran, 2012.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For instance, some thiazole-containing compounds are known to inhibit certain enzymes, which could potentially be a mechanism of action for this compound .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given the presence of functional groups that are common in pharmaceuticals, this compound could potentially have interesting biological activities that are worth exploring .

Properties

IUPAC Name

N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-12(15-7-11-2-1-5-20-11)6-10-8-21-14(16-10)17-13(19)9-3-4-9/h1-2,5,8-9H,3-4,6-7H2,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMJEDQMXKRGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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